molecular formula C26H25N3O3S2 B12054023 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 476485-66-2

2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B12054023
CAS No.: 476485-66-2
M. Wt: 491.6 g/mol
InChI Key: LPZNDXQZYGYHKE-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with the following chemical formula:

    C26H25N3O3S2\text{C}_{26}\text{H}_{25}\text{N}_3\text{O}_3\text{S}_2C26​H25​N3​O3​S2​

    .
  • It features a benzothieno[2,3-d]pyrimidine core, which contributes to its unique properties.
  • The compound contains a methoxyphenyl group, a methylphenyl group, and an acetamide moiety.
  • Its systematic name is quite a mouthful, but it’s essential for precise identification in scientific literature.
  • Preparation Methods

    • Synthetic Routes :
      • While specific synthetic routes may vary, one common approach involves the condensation of appropriate starting materials.
      • For example, the compound can be synthesized by reacting a thiol (containing the benzothieno[2,3-d]pyrimidine core) with an appropriate ketone (such as 4-methoxyacetophenone).
      • The reaction typically proceeds under mild conditions, and the final product is obtained after purification steps.
    • Industrial Production :
      • Unfortunately, detailed industrial production methods for this specific compound are not widely available due to its rarity and specialized nature.
  • Chemical Reactions Analysis

    • Reactivity :
      • The compound may undergo various reactions, including oxidation, reduction, and substitution.
      • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols).
    • Major Products :
      • Oxidation reactions may lead to the formation of sulfoxides or sulfones.
      • Reduction reactions could yield the corresponding sulfides.
      • Substitution reactions may modify the phenyl or thienopyrimidine rings.
  • Scientific Research Applications

    • Chemistry :
      • Researchers study this compound’s reactivity, stability, and potential applications in organic synthesis.
    • Biology and Medicine :
      • Investigations focus on its biological activity, potential as a drug candidate, and interactions with cellular targets.
      • It might exhibit anti-inflammatory or other pharmacological effects.
    • Industry :
      • Limited information exists regarding industrial applications, but its unique structure could inspire new materials or catalysts.
  • Mechanism of Action

    • Targets and Pathways :
      • The compound likely interacts with specific proteins or enzymes.
      • Further research is needed to elucidate its precise mechanism of action.
  • Comparison with Similar Compounds

    Properties

    CAS No.

    476485-66-2

    Molecular Formula

    C26H25N3O3S2

    Molecular Weight

    491.6 g/mol

    IUPAC Name

    2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide

    InChI

    InChI=1S/C26H25N3O3S2/c1-16-7-3-5-9-20(16)27-22(30)15-33-26-28-24-23(19-8-4-6-10-21(19)34-24)25(31)29(26)17-11-13-18(32-2)14-12-17/h3,5,7,9,11-14H,4,6,8,10,15H2,1-2H3,(H,27,30)

    InChI Key

    LPZNDXQZYGYHKE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC

    Origin of Product

    United States

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